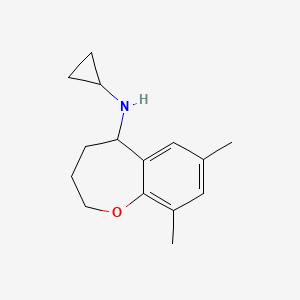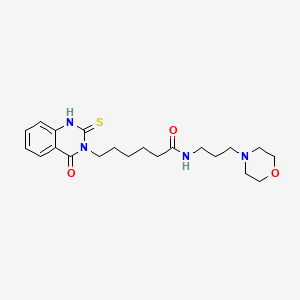![molecular formula C21H25N5O3 B2769251 8-(3,4-dimethylphenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896837-96-0](/img/structure/B2769251.png)
8-(3,4-dimethylphenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “8-(3,4-dimethylphenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a novel and potent selective inhibitor of Dipeptidyl peptidase 4 (DPP-4) with an 8-purine derived structure . It has been developed and tested in vitro and in vivo in Zücker obese diabetic fatty (ZDF) rats, an experimental model of the metabolic syndrome and Type 2 diabetes mellitus (T2DM) to assess the inhibitory activity .
Synthesis Analysis
The purine backbone of this compound is synthesized by the condensation between the amino groups of position 4 and 5 of the pyrimidine and the carboxylic acid group of reactant 3 which carries the substituent at position 8 of the final purine ring . The compound has been synthesized following the conditions described by the group of Chiosis et al .Applications De Recherche Scientifique
Potential Therapeutic Applications
Research on imidazo[2,1-f]purine-2,4-dione derivatives has primarily explored their pharmacological potential, focusing on their interaction with serotonin receptors and implications for mental health treatments. For instance, compounds within this family have been evaluated for their anxiolytic and antidepressant activities, highlighting their potential as therapeutic agents in mental health disorders. Studies have shown that some derivatives exert anxiolytic-like activity comparable to Diazepam and antidepressant activity similar to Imipramine, suggesting their value in developing new treatments for anxiety and depression [A. Zagórska et al., 2009; A. Zagórska et al., 2015].
Receptor Affinity and Molecular Studies
Further molecular studies have elucidated the structure-activity relationships of these compounds, revealing a spectrum of receptor activities that correlate with specific structural modifications. For instance, substituents at the 7-position of the imidazo[2,1-f]purine-2,4-dione system have been shown to significantly impact receptor affinity and selectivity, particularly towards 5-HT1A and 5-HT7 receptors. This has enabled the identification of compounds with potential as anxiolytics and antidepressants, paving the way for more targeted pharmacological interventions [A. Zagórska et al., 2015].
Chemical Synthesis and Properties
The chemical synthesis and properties of these compounds have also been a focal point of research, contributing to a better understanding of their potential applications. For example, studies on the synthesis of imidazo[2,1-f]purine derivatives and their reactions with other chemicals have expanded the available knowledge on their chemical behavior and potential for modification to enhance therapeutic efficacy or reduce side effects [R. A. Coburn & Michael D. Taylor, 1982].
Orientations Futures
The compound has shown promising results in the treatment of T2DM, reducing sustained HbAl1c and fasting hyperglycemia values in ZDF rats . Future research could focus on further understanding its mechanism of action, optimizing its synthesis, and conducting more in-depth preclinical and clinical trials to assess its safety and efficacy in the treatment of T2DM.
Propriétés
IUPAC Name |
6-(3,4-dimethylphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-12-7-8-16(11-13(12)2)25-14(3)15(4)26-17-18(22-20(25)26)23(5)21(29)24(19(17)28)9-6-10-27/h7-8,11,27H,6,9-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARLFKNUXHSNSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CCCO)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3,4-dimethylphenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![dimethyl 5-(4-fluorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2769169.png)
![2-[(2-chlorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B2769172.png)
![2-chloro-N-[4-(2,4-dimethylphenyl)sulfanylphenyl]acetamide](/img/structure/B2769174.png)

![(5-Methylisoxazol-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2769176.png)
![Methyl 2-(3,4,7,9-tetramethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl)acetate](/img/structure/B2769177.png)
![3-(2-Aminoethyl)-5-[(2,4-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2769178.png)
![4-Amino-2-(4-chloroanilino)-5-[(3-chloro-2-thienyl)carbonyl]-3-thiophenecarbonitrile](/img/structure/B2769179.png)
![1-(3,4-dichlorophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2769180.png)
![1-(4-chlorobenzyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea](/img/structure/B2769182.png)
![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-diethoxyphenyl)methanone](/img/structure/B2769186.png)
![N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(phenylthio)butanamide hydrochloride](/img/structure/B2769189.png)

